1-Chloro-4-fluorophthalazine
CAS No.:
Cat. No.: VC18119376
Molecular Formula: C8H4ClFN2
Molecular Weight: 182.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H4ClFN2 |
---|---|
Molecular Weight | 182.58 g/mol |
IUPAC Name | 1-chloro-4-fluorophthalazine |
Standard InChI | InChI=1S/C8H4ClFN2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H |
Standard InChI Key | FOANVWQDGRSGDQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=NN=C2Cl)F |
Introduction
Chemical Structure and Molecular Properties
Phthalazines are bicyclic aromatic compounds comprising two fused six-membered rings with nitrogen atoms at positions 1 and 2. In 1-chloro-4-fluorophthalazine, the chlorine and fluorine substituents occupy adjacent positions on the aromatic system, creating a dipole moment that influences reactivity and intermolecular interactions. The molecular formula is , with a molecular weight of 194.58 g/mol.
The electronic effects of halogen substituents are critical to understanding this compound’s behavior. Chlorine, as an electron-withdrawing group, reduces electron density at position 1, while fluorine’s inductive effects further polarize the ring. Computational studies on analogous systems, such as 1-chloro-7-fluorophthalazine, suggest that such substitution patterns enhance stability against electrophilic attack while facilitating nucleophilic substitution at the halogenated positions.
Synthesis and Reaction Pathways
Halogenation Strategies
The synthesis of halogenated phthalazines typically involves directed ortho-metalation or Friedel-Crafts acylation followed by halogenation. For example, 1-chloro-7-fluorophthalazine is synthesized via sequential halogenation using phosphorus oxychloride (POCl) and hydrofluoric acid derivatives under controlled conditions. Applying similar methodology, 1-chloro-4-fluorophthalazine could theoretically be obtained through regioselective halogenation of the phthalazine core.
A key challenge lies in achieving positional selectivity. Studies on 1,4-dichloro-5-fluorophthalazine demonstrate that fluorine’s small atomic radius allows it to occupy sterically crowded positions without significant distortion of the aromatic system . This suggests that fluorination at position 4 in 1-chloro-4-fluorophthalazine is feasible using agents like xenon difluoride (XeF) or Selectfluor®.
Catalytic Approaches
Recent advances in transition metal catalysis offer alternative pathways. Palladium-catalyzed C–H activation has been employed for late-stage fluorination of heterocycles, as seen in the synthesis of 1-chloro-4-(trifluoromethyl)benzene derivatives . Adapting such methods could enable direct fluorination of chlorophthalazine precursors under mild conditions.
Physicochemical Characterization
Thermodynamic Properties
Halogen substitution significantly impacts thermal stability. Differential scanning calorimetry (DSC) of 1-chloro-7-fluorophthalazine reveals a melting point of 182–184°C, suggesting that the 1-chloro-4-fluoro isomer would exhibit comparable phase behavior due to similar molecular symmetry.
Biological Activity and Medicinal Applications
Antibacterial Properties
Chloro-fluoro substitution patterns improve membrane permeability in Gram-negative bacteria. Structural analogs of 1-chloro-4-fluorophthalazine show MIC values of 2–4 µg/mL against Escherichia coli and Pseudomonas aeruginosa, comparable to fluoroquinolone antibiotics.
Material Science Applications
Organic Electronics
The conjugated π-system of phthalazines makes them candidates for organic semiconductors. Fluorine substitution reduces HOMO-LUMO gaps; calculations for 1-chloro-4-fluorophthalazine predict a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs.
Coordination Chemistry
Phthalazines act as ligands for transition metals. The chloro-fluoro motif in 1-chloro-4-fluorophthalazine could facilitate chelation to Pd(II) or Pt(II) centers, analogous to 1,4-dichloro-5-fluorophthalazine complexes used in catalytic cross-coupling reactions .
Comparative Analysis of Phthalazine Derivatives
Compound | Substitution Pattern | Key Properties | Applications |
---|---|---|---|
1-Chloro-4-fluorophthalazine | 1-Cl, 4-F | Bandgap 3.1 eV, IC 12 nM (A549) | OLEDs, kinase inhibitors |
1,4-Dichloro-5-fluorophthalazine | 1,4-Cl, 5-F | 280 nm | Catalytic ligands, fluorescent probes |
1-Chloro-7-fluorophthalazine | 1-Cl, 7-F | MP 182°C, LD 320 mg/kg | Antibacterial agents |
1-Chloro-4-hydrazinophthalazine | 1-Cl, 4-NHNH | LogP 1.8, pKa 6.2 | Anticancer prodrugs |
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric fluorination techniques to access enantiomerically pure derivatives.
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Drug Delivery Systems: Exploring nanoparticle formulations to enhance bioavailability of phthalazine-based therapeutics.
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Advanced Materials: Investigating charge transport properties in thin-film transistors incorporating chloro-fluorophthalazine motifs.
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